Methyl 2-chloroquinoxaline-6-carboxylate

CAS No.: 2090584-49-7

Cat. No.: VC6546759

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090584-49-7 |

|---|---|

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 |

| IUPAC Name | methyl 2-chloroquinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3 |

| Standard InChI Key | COSQOHSOVULKHW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

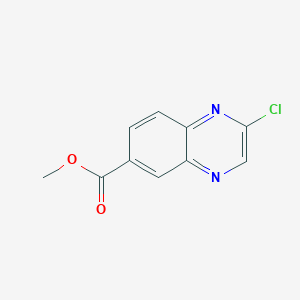

Methyl 2-chloroquinoxaline-6-carboxylate belongs to the quinoxaline family, a class of nitrogen-containing heterocycles known for their bioactivity. The compound’s structure integrates a chlorine atom at the 2-position and a methyl carboxylate group at the 6-position of the quinoxaline ring (Figure 1) . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 222.63 g/mol | |

| CAS Number | 2090584-49-7 | |

| Purity (Commercial) | ≥98% | |

| Storage Conditions | 2–8°C in inert atmosphere |

The chlorine atom enhances electrophilic reactivity, while the ester group provides a site for further functionalization, making the compound a versatile scaffold for derivatization .

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of quinoxalines typically involves condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. For methyl 2-chloroquinoxaline-6-carboxylate, a two-step strategy is hypothesized:

-

Chlorination: Introduction of chlorine at the 2-position via electrophilic aromatic substitution using reagents like or under controlled conditions .

-

Esterification: Reaction of the resulting chlorinated quinoxaline-6-carboxylic acid with methanol in the presence of a catalyst (e.g., ) to form the methyl ester .

Modern and Green Synthesis

Recent advances emphasize efficiency and sustainability. For example, transition-metal-catalyzed C–H activation enables direct functionalization of quinoxaline cores, reducing step count and waste . A proposed green pathway involves:

Such methods align with industrial trends toward environmentally benign processes .

Future Research Directions

Biological Screening

Priority areas include:

-

Kinase Inhibition Assays: Evaluate activity against CK2, EGFR, and VEGFR2 .

-

Antimicrobial Testing: Screen against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) .

Synthetic Optimization

-

Catalyst Development: Explore photocatalysts for visible-light-mediated chlorination .

-

Continuous Flow Synthesis: Enhance yield and scalability via microreactor technology .

Computational Modeling

Machine learning models could predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, accelerating drug development pipelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume